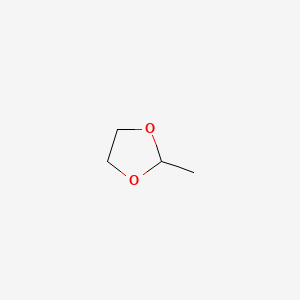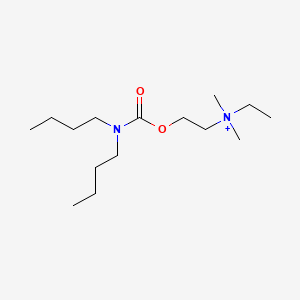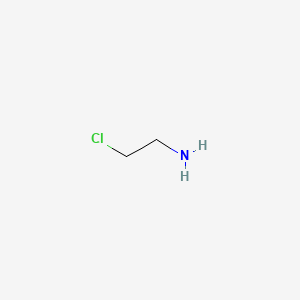
CMP-2-aminoethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMP-2-Aminoethylphosphonate, also known as cmpciliatine or CMP-2-aminoethylphosphonic acid, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. This compound is soluble (in water) and a moderately acidic compound (based on its pKa).
This compound is a nucleotide 2-aminoethylphosphonate. It derives from a (2-aminoethyl)phosphonic acid. It is a conjugate acid of a CMP-(2-aminoethyl)phosphonate(1-).
Aplicaciones Científicas De Investigación
1. Microbial Metabolism and the Phosphorus Cycle
CMP-2-aminoethylphosphonate is involved in microbial metabolism, playing a significant role in the phosphorus cycle. McGrath, Chin, and Quinn (2013) reviewed the biochemistry and genetics of microbial phosphonate metabolism, highlighting the importance of compounds like 2-aminoethylphosphonic acid in the global phosphorus cycle (McGrath, Chin, & Quinn, 2013).
2. Enzyme Function and Phosphonate Synthesis
Chen et al. (2002) studied the crystal structure of AEP transaminase, an enzyme crucial for phosphonate synthesis and degradation, providing insights into the molecular basis of this compound recognition and reaction mechanisms (Chen et al., 2002).
3. Marine Biology and Phosphonosphingolipids
Matsubara, Morita, and Hayashi (1990) analyzed phosphonosphingolipids in marine animals, focusing on compounds like ceramide aminoethylphosphonate, which is structurally related to this compound (Matsubara, Morita, & Hayashi, 1990).
4. Analytical Chemistry and Actinide Binding
Oldham, Dry, and Mueller (2009) explored the binding of actinides using surfaces functionalized with carbamoylmethylphosphonate ligands, which are chemically related to this compound. This research has implications for radiometric assay and environmental chemistry (Oldham, Dry, & Mueller, 2009).
Propiedades
Fórmula molecular |
C11H20N4O10P2 |
|---|---|
Peso molecular |
430.25 g/mol |
Nombre IUPAC |
2-aminoethyl-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C11H20N4O10P2/c12-2-4-26(19,20)25-27(21,22)23-5-6-8(16)9(17)10(24-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1 |
Clave InChI |
FBADRUOBFLBKJQ-PEBGCTIMSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CCN)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(CCN)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(CCN)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



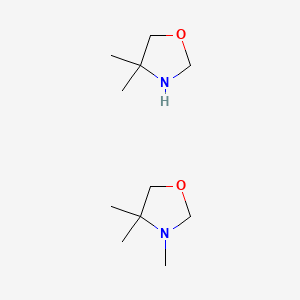
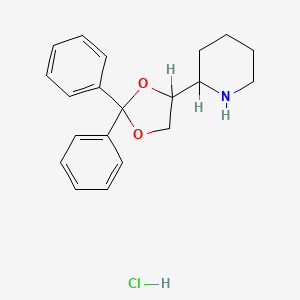
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)
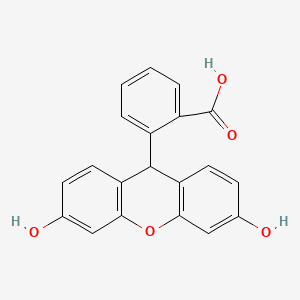
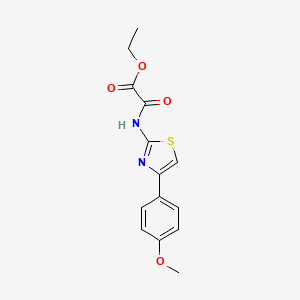
![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)


![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)
